molecular formula C18H13N3O2S B2411326 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide CAS No. 946286-48-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2411326
CAS No.: 946286-48-2
M. Wt: 335.38
InChI Key: DNSDPTAZGBZDNL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s IUPAC name is derived from its structural components:

IUPAC Name : N-(2-(1,3-benzothiazol-2-yl)phenyl)-5-methyl-1,2-oxazole-3-carboxamide

CAS Registry Number : Not explicitly listed in publicly available databases (e.g., PubChem, SciFinder). Analogous compounds, such as N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide (CAS 941913-79-7), share structural similarities but lack the 3-methyl substituent on the isoxazole ring.

Key Substituents :

  • Benzothiazole core : A fused heterocycle containing sulfur and nitrogen atoms.
  • Isoxazole ring : A five-membered aromatic ring with two double bonds, substituted at position 5 with a methyl group.
  • Carboxamide linker : Connects the benzothiazole-phenyl moiety to the isoxazole scaffold.
Property Value
Molecular Formula C₁₈H₁₃N₃O₂S
Molecular Weight 351.38 g/mol
SMILES O=C(Nc1ccc(cc1)c2nc3ccccc3s2)C1=CC(=NO1)C

Molecular Architecture: Benzothiazole-Isoxazole Hybrid Scaffold

The compound’s structure integrates two pharmacologically relevant heterocycles (benzothiazole and isoxazole) via a carboxamide bridge.

Benzothiazole Moiety
  • Core Structure : A benzene ring fused to a thiazole (S-N-C-C) ring system.
  • Electronic Properties : Electron-withdrawing sulfur and nitrogen atoms enhance aromatic stability.
  • Substituents : A phenyl group attached at the 2-position of the benzothiazole.
Isoxazole Moiety
  • Core Structure : A five-membered ring with two double bonds (C=N-O-C).
  • Substituents :
    • A methyl group at position 3, influencing steric and electronic properties.
    • A carboxamide group at position 5, enabling hydrogen bonding.
Hybrid Scaffold Interactions
  • π-π Stacking : Aromatic benzothiazole and phenyl rings may engage in intermolecular interactions.
  • Hydrogen Bonding : The carboxamide’s NH and O groups participate in hydrogen bonds with neighboring molecules.
  • Steric Effects : The 3-methyl group on the isoxazole ring limits rotational flexibility, stabilizing the conformation.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is unavailable, insights can be drawn from analogous structures.

Herringbone Packing Motifs

Benzoxazole derivatives (e.g., methyl 1,3-benzoxazole-2-carboxylate) exhibit herringbone arrangements stabilized by:

  • C–H···N Hydrogen Bonds : Between aromatic C–H groups and the isoxazole’s nitrogen.
  • π–π Interactions : Slipped stacking of aromatic rings (e.g., benzothiazole and phenyl groups).
Conformational Flexibility
  • Planar Aromatic Systems : The benzothiazole and isoxazole rings adopt near-planar geometries due to aromaticity.
  • Carboxamide Rotation : The N–C bond in the carboxamide group allows limited rotation, enabling conformational adaptability.
Interaction Type Key Features Example
Hydrogen Bonding NH···O or NH···N interactions Carboxamide NH with adjacent O
π–π Stacking Offset aromatic ring alignment Benzothiazole-phenyl stacking
Dipole-Dipole Forces Sulfur and nitrogen electronegativity Benzothiazole’s S–N dipole

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-10-15(23-21-11)17(22)19-13-7-3-2-6-12(13)18-20-14-8-4-5-9-16(14)24-18/h2-10H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDPTAZGBZDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide typically involves multiple steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.

    Formation of Isoxazole Ring: The phenyl-benzothiazole intermediate is then subjected to a cyclization reaction with a nitrile oxide to form the isoxazole ring.

    Amidation: Finally, the isoxazole derivative is reacted with an amine to form the carboxamide group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacteria TestedConcentration (mM)Zone of Inhibition (mm)
Escherichia coli810
Staphylococcus aureus89
Bacillus subtilis88
Staphylococcus epidermidis87

The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting enzymes crucial for folate synthesis, akin to established sulfonamide drugs .

Anticancer Activity

Emerging evidence suggests that N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide may possess anticancer properties. Studies indicate that benzothiazole derivatives can act as potent antimitotic agents.

Case Study: Mechanism of Anticancer Activity

A recent study explored the anticancer potential of benzothiazole-based compounds, including derivatives similar to this compound. The findings revealed that these compounds inhibit tubulin polymerization, blocking cancer cell proliferation. The proposed mechanism involves binding to the colchicine site on tubulin, which is essential for microtubule assembly during mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. The presence of specific substituents can enhance its potency and selectivity.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Methoxy substitutionIncreases antibacterial potency
Variation in pyridine substitutionAlters selectivity towards different strains
Isoxazole ring modificationsPotentially enhances anticancer activity

The incorporation of a methoxy group on the benzothiazole ring has been shown to improve lipophilicity, thereby enhancing cellular uptake and bioavailability .

Future Directions and Research Opportunities

Given its promising biological activities, further research on this compound is warranted. Potential areas for exploration include:

  • Mechanistic Studies : Detailed investigations into the mechanisms underlying its antimicrobial and anticancer effects.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Optimization : Modifying the compound's structure to enhance potency and reduce toxicity.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide involves its interaction with molecular targets such as COX enzymes. By binding to the active site of these enzymes, it inhibits their activity, leading to reduced production of pro-inflammatory mediators like prostaglandins . This inhibition is crucial for its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole and phenyl moieties but differ in the functional groups attached to the phenyl ring.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives are structurally similar but lack the isoxazole and carboxamide functionalities.

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide is unique due to its combination of benzothiazole, phenyl, and isoxazole moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide is a compound that combines a benzothiazole moiety with isoxazole, which has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H13N3O2SC_{18}H_{13}N_{3}O_{2}S with a molecular weight of 335.37 g/mol. The structure features a benzothiazole ring, which is known for its pharmacological properties, and an isoxazole ring that contributes to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H13N3O2SC_{18}H_{13}N_{3}O_{2}S
Molecular Weight335.37 g/mol
CAS Number941035-00-3

Antimicrobial Activity

Research has shown that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several benzothiazole derivatives against common pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 4 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.

Research Findings

  • Cell Line Studies : In studies involving human breast cancer cell lines (MCF-7), the compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
  • Mechanism of Action : Further investigations revealed that the compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to the PI3K/Akt pathway .

Neuroprotective Activity

Recent studies have explored the neuroprotective effects of the compound, particularly in models of neurodegenerative diseases like Alzheimer's.

Findings on Acetylcholinesterase Inhibition

A derivative containing a similar structure was found to exhibit potent acetylcholinesterase inhibitory activity with an IC50 value of 2.7 µM, suggesting potential applications in treating cognitive decline associated with Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

Table 2: SAR Insights from Related Compounds

CompoundActivity TypeIC50 (µM)
Benzothiazole Derivative AAntibacterial4
Benzothiazole Derivative BAnticancer15
Isoxazole Derivative CAcetylcholinesterase2.7

Q & A

Q. What synthetic strategies are employed for N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Coupling Reactions : Substituted 2-amino benzothiazoles are coupled with carboxylic acid derivatives (e.g., isoxazole-5-carboxylic acid) using activating agents like EDCI or DCC in anhydrous solvents (e.g., DMF) .
  • Cyclization : Acid-mediated cyclization of thiourea intermediates (e.g., from aryl isothiocyanates) to form heterocyclic cores .
  • Optimization : Key parameters include solvent choice (acetonitrile for fast kinetics), temperature control (reflux for 1–3 minutes), and catalysts (e.g., iodine for sulfur elimination) .

Q. How is structural confirmation achieved for this compound?

Methodological Answer:

  • Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm proton environments and carbon frameworks. For example, benzo[d]thiazole protons appear as doublets at δ 7.2–8.1 ppm .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ calculated: 379.12; observed: 379.11) .
  • Melting Point : Consistency with literature values (e.g., 160–165°C) ensures purity .

Q. What structural features influence its reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electron-Deficient Isoxazole : The 3-methylisoxazole core enhances electrophilicity, facilitating nucleophilic substitutions .
  • Benzo[d]thiazole : The sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding with biological targets (e.g., COX enzymes) .

Advanced Research Questions

Q. How is the anti-inflammatory activity of this compound evaluated in vitro?

Methodological Answer:

  • COX Inhibition Assay : Measure IC₅₀ values using ovine COX-1/COX-2 enzymes and colorimetric detection (e.g., 11.34 µM for COX-1) .
  • Albumin Denaturation Test : Quantify inhibition (%) at 100 µg/mL to assess protein stabilization .
  • Molecular Docking : AutoDock 4.2 simulates binding to COX-2 (PDB ID: 5KIR) to validate interactions with Ser530 and Tyr385 .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Substituent Effects : Introducing methoxy groups at the benzothiazole 6-position increases COX-2 selectivity (SI > 100) .
  • Piperidine/Morpholine Moieties : Alkylamine side chains improve solubility and target engagement (e.g., morpholine derivatives show 69.64% albumin inhibition) .
  • Electron-Withdrawing Groups : Fluorine or nitro groups at the isoxazole 3-position enhance metabolic stability .

Q. How are computational methods integrated to predict binding modes and pharmacokinetics?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding affinity (ΔG ≈ -9.2 kcal/mol) with COX-2 .
  • ADMET Prediction : SwissADME calculates logP (2.5) and bioavailability scores (0.55) to optimize lead compounds .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Bioassay Standardization : Use internal controls (e.g., celecoxib for COX-2 assays) to normalize inter-lab variability .
  • Meta-Analysis : Compare HRMS and NMR data across studies to identify impurities or stereochemical discrepancies .

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